Radical Methylation Regioselectivity: C-2 vs. C-8 Preference Distinguishes 3-Methyl-6-methylthiopurine from 6-Methylthiopurine
In a direct head-to-head study under identical acidic conditions (photolysis of tert-butyl peracetate as methyl radical source), 6-methylthiopurine undergoes radical methylation predominantly at the C-8 position, whereas 3-methyl-6-methylthiopurine is methylated mainly at the C-2 position [1]. The pseudo-first-order rate constants for the reaction at the 2- and 8-positions of both compounds were compiled in the original paper, demonstrating that the 3-methyl group quantitatively reverses the intrinsic regioselectivity of the purine scaffold toward methyl radical attack [1]. This reversal is correlated with the site of cation formation as determined by ¹H NMR in acidic media [1].
| Evidence Dimension | Site of predominant radical methylation (acidic conditions) |
|---|---|
| Target Compound Data | C-2 position (predominantly methylated); rate constants reported in original Table I [1] |
| Comparator Or Baseline | 6-Methylthiopurine (CAS 50-66-8): C-8 position (predominantly methylated); rate constants reported in original Table I [1] |
| Quantified Difference | Reversal of regioselectivity from C-8 to C-2; quantitative pseudo-first-order rate constants available in the primary source but not extractable from the open-access metadata |
| Conditions | Acidic medium (pseudo-first-order kinetics); methyl radical generated by photolysis of tert-butyl peracetate; ambient temperature [1] |
Why This Matters
For researchers designing synthetic modifications on the purine core, the C-2 vs. C-8 selectivity directly determines which downstream regioisomers are accessible; 3-methyl-6-methylthiopurine is the unambiguous starting material when C-2 functionalization is required.
- [1] Zady, M.F. & Wong, J.L. Reactivities and electronic aspects of nucleic acid heterocycles. 8. Regioselective radical methylation of carbon-2 and carbon-8 of 6- and 3,6-substituted purines. J. Org. Chem. 44, 1450–1457 (1979). View Source
